REACTION_CXSMILES
|
CN([CH:4]=[O:5])C.[CH:6]([C:8]1[CH:13]=[CH:12][C:11]([Mg]Cl)=[CH:10][CH:9]=1)=[CH2:7]>O1CCCC1>[CH:4]([C:11]1[CH:12]=[CH:13][C:8]([CH:6]=[CH2:7])=[CH:9][CH:10]=1)=[O:5]
|
Name
|
|
Quantity
|
17.06 mL
|
Type
|
reactant
|
Smiles
|
CN(C)C=O
|
Name
|
p-vinylphenylmagnesium chloride
|
Quantity
|
0.199 mol
|
Type
|
reactant
|
Smiles
|
C(=C)C1=CC=C(C=C1)[Mg]Cl
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
20 °C
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred for 2 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
transferred into the 125 mL addition funnel
|
Type
|
WAIT
|
Details
|
to remain overnight under a nitrogen atmosphere
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was quenched with 200 mL saturated aqueous ammonium chloride solution
|
Type
|
CUSTOM
|
Details
|
up to 45° C.
|
Type
|
CUSTOM
|
Details
|
the precipitation of a voluminous “gelatinous” white solid (magnesium hydroxides)
|
Type
|
WAIT
|
Details
|
The resultant emulsion was broken by centrifuging aliquots of the mixture at 4000 rpm for 3 minutes
|
Duration
|
3 min
|
Type
|
ADDITION
|
Details
|
poured into a 500 mL
|
Type
|
CUSTOM
|
Details
|
separating funnel
|
Type
|
CUSTOM
|
Details
|
the organic layer partitioned
|
Type
|
CUSTOM
|
Details
|
collected
|
Type
|
EXTRACTION
|
Details
|
The remaining aqueous layer was extracted twice with 100 mL of Et2O
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous MgSO4
|
Type
|
FILTRATION
|
Details
|
The drying mixture was filtered
|
Type
|
WASH
|
Details
|
the collected solid washed with 2×50 mL portions of Et2O
|
Type
|
CUSTOM
|
Details
|
a rotary evaporator
|
Type
|
DISTILLATION
|
Details
|
the residue was distilled in vacuo in the presence of a heaped spatula measure of phenothiazine with two fractions
|
Type
|
CUSTOM
|
Details
|
Fraction 1 (53° C. at 0.425 torr; v. pale yellow liquid), Fraction 2 (48-50° C. at 0.350 torr; v. pale yellow liquid)
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |